3-Propoxypyridin-2-amine
Overview
Description
3-Propoxypyridin-2-amine is an organic compound that belongs to the class of aminopyridines . It has the empirical formula C8H12N2O and a molecular weight of 152.19 . The compound is solid in form .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . More research is needed to understand the synthesis process of this compound.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1=NC=CC=C1OCCC
. The InChI representation is 1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10)
.
Scientific Research Applications
Redox-Activated Amines in Synthesis
3-Propoxypyridin-2-amine, as part of the broader class of amines, has been explored for its utility in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds through metal-free photoredox catalysis. This approach, employing redox-activated primary amine derivatives, facilitates the scalable synthesis of functionalized alkynes and (E)-alkenes under mild conditions, showcasing broad substrate scope, high chemoselectivity, and applicability to complex molecular scaffold diversification (Ociepa, Turkowska, & Gryko, 2018).
C–H Amination of Arenes and Heteroarenes
A significant application area for amines is the C–H amination of arenes and heteroarenes using visible light photocatalysis at room temperature. This process leverages N-acyloxyphthalimides as nitrogen radical precursors for selective meta-amination of pyridine derivatives, proposing a radical aromatic substitution mechanism (Allen, Cabrera, Lee, & Sanford, 2014).
Modular Synthesis of Pyridines
The modular synthesis of pyridines from oximes and enals, catalyzed synergistically by copper(I) salt and a secondary ammonium salt or amine, demonstrates the utility of amines in synthesizing substituted pyridines. This method merges iminium catalysis with the redox activity of copper, allowing for a broad range of functional group tolerance under mild conditions (Wei & Yoshikai, 2013).
Amide Bond Formation
Another critical application is the formation of amide bonds with low epimerization, utilizing a combination of T3P and pyridine. This method facilitates the coupling of racemization-prone acid substrates with amines, offering a general, robust approach for synthesizing key intermediates to various compounds, including glucokinase activators, while ensuring high yields and minimal epimerization (Dunetz, Xiang, Baldwin, & Ringling, 2011).
Enantioselective A(3) Reactions
Amines are pivotal in enantioselective A(3) reactions, especially when combined with a Cu(I)/acid-thiourea catalyst. This process yields propargylamines with high enantiomeric excess, showcasing the versatility of amines in asymmetric synthesis without the need for directing groups, and facilitating transformations to allenes while preserving enantiopurity (Zhao & Seidel, 2015).
Safety and Hazards
The safety information provided by Sigma-Aldrich indicates that 3-Propoxypyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
3-propoxypyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKGFKPYDOLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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